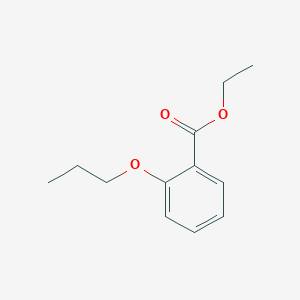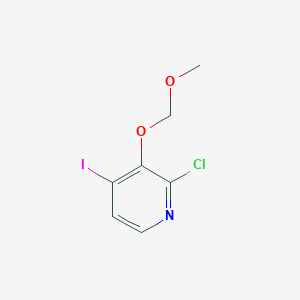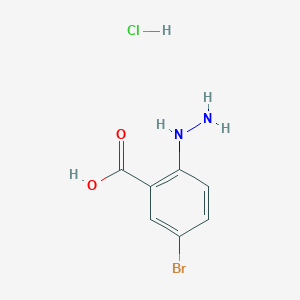
2-Propoxy-benzoic acid ethyl ester, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Propoxy-benzoic acid ethyl ester, 97%”, esters are typically synthesized through a process known as esterification . This involves the reaction between an alcohol and a carboxylic acid, often in the presence of a strong acid catalyst . Protodeboronation of pinacol boronic esters has been reported as a method for synthesizing certain types of esters .Chemical Reactions Analysis
Esters, including “2-Propoxy-benzoic acid ethyl ester, 97%”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the breaking of the ester bond in the presence of water, resulting in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by either an acid or a base .Scientific Research Applications
2-Propoxy-benzoic acid ethyl ester, 97% has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, including antimalarial drugs, anti-inflammatory drugs, and anti-cancer drugs. Additionally, it has been used in the synthesis of polymeric materials, such as polyurethanes and polyesters. It has also been used as a reagent in analytical chemistry, and it has been studied extensively in the context of its biochemical and physiological effects.
Mechanism of Action
Target of Action
It’s known that esters like this compound often target enzymes or receptors in the body, interacting with them to induce a physiological response .
Mode of Action
Esters are known to undergo hydrolysis in the presence of a base, splitting the ester linkage and forming an alcohol and a salt of the acid . This reaction could potentially lead to the release of 2-Propoxy-benzoic acid and ethanol in the body, which may interact with their respective targets .
Biochemical Pathways
Esters like this compound can be involved in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The metabolism of esters typically involves hydrolysis, leading to the formation of an alcohol and an acid .
Result of Action
The hydrolysis of the ester could potentially lead to the release of 2-propoxy-benzoic acid and ethanol, which may have various effects depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of certain enzymes can influence the action, efficacy, and stability of 2-Propoxy-benzoic acid ethyl ester. For instance, the hydrolysis of esters is known to be influenced by the pH of the environment .
Advantages and Limitations for Lab Experiments
2-Propoxy-benzoic acid ethyl ester, 97% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is stable at room temperature and can be stored for long periods of time. However, it is important to note that 2-Propoxy-benzoic acid ethyl ester, 97% is a highly flammable compound, and it should be handled with care in the laboratory.
Future Directions
Given its wide range of applications and its potential therapeutic effects, 2-Propoxy-benzoic acid ethyl ester, 97% is an important compound that is likely to be studied further in the future. Future research could focus on the development of more effective synthetic methods for the production of 2-Propoxy-benzoic acid ethyl ester, 97%, as well as the development of new pharmaceuticals based on the compound. Additionally, further research could be conducted to investigate the potential therapeutic effects of 2-Propoxy-benzoic acid ethyl ester, 97%, such as its potential to treat obesity and diabetes. Finally, further research could be conducted to investigate the potential side effects of 2-Propoxy-benzoic acid ethyl ester, 97%, as well as its potential interactions with other drugs.
Synthesis Methods
2-Propoxy-benzoic acid ethyl ester, 97% is synthesized through the esterification of benzoic acid and 2-propoxyethanol. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate ester. This intermediate is then hydrolyzed to form the desired product. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol. The reaction is typically carried out at temperatures between 40-60 °C and is complete within 1-2 hours.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-propoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-9-15-11-8-6-5-7-10(11)12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQXCDWJOAJLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)